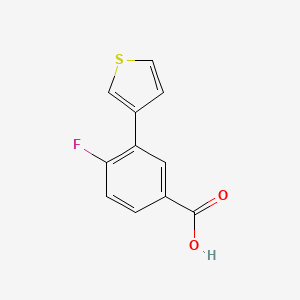

4-Fluoro-3-(thiophen-3-YL)benzoic acid

Overview

Description

4-Fluoro-3-(thiophen-3-YL)benzoic acid is a chemical compound with the molecular formula C11H7FO2S . It is a derivative of benzoic acid .

Synthesis Analysis

In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles . The reaction progress was checked using pre-coated silica gel aluminium packed thin layer plates .Molecular Structure Analysis

The molecular weight of 4-Fluoro-3-(thiophen-3-YL)benzoic acid is 222.24 g/mol . The InChI code is 1S/C11H7FO2S/c12-10-4-8 (7-1-2-15-6-7)3-9 (5-10)11 (13)14/h1-6H, (H,13,14) and the InChI key is HIPLDDAWLQXWFB-UHFFFAOYSA-N .Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Physical And Chemical Properties Analysis

4-Fluoro-3-(thiophen-3-YL)benzoic acid is a colorless solid . It has a molecular weight of 222.24 g/mol .Scientific Research Applications

-

Medicinal Chemistry

- Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry .

- They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

-

Industrial Chemistry and Material Science

-

Organic Semiconductors

-

Pharmacological Properties

- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

- Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

-

Synthetic Chemistry

- Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .

- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- The synthesis of thiophene derivatives by heterocyclization of various substrates has been highlighted in recent literature .

-

Commercially Available Drugs

- Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus .

- These drugs have various therapeutic effects, demonstrating the wide applicability of thiophene derivatives in medicinal chemistry .

Safety And Hazards

properties

IUPAC Name |

4-fluoro-3-thiophen-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2S/c12-10-2-1-7(11(13)14)5-9(10)8-3-4-15-6-8/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUCBRSYIJNGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C2=CSC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688560 | |

| Record name | 4-Fluoro-3-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(thiophen-3-YL)benzoic acid | |

CAS RN |

1261928-23-7 | |

| Record name | 4-Fluoro-3-(thiophen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane](/img/structure/B1456049.png)

![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine](/img/structure/B1456055.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1456057.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B1456060.png)